molecular formula C17H15F3N2 B5798545 2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile

2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile

Cat. No. B5798545
M. Wt: 304.31 g/mol
InChI Key: IQAVZTBPZBSNOU-NVNXTCNLSA-N
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Description

2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile, also known as TFP, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. TFP belongs to the class of acrylonitrile compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-kappaB and MAPK pathways. 2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has also been shown to modulate the activity of various transcription factors, including AP-1 and STAT3.
Biochemical and Physiological Effects:
2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to possess a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and immunomodulatory activities. 2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has also been shown to inhibit the production of reactive oxygen species and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has several advantages for use in lab experiments, including its ease of synthesis and its ability to modulate multiple signaling pathways. However, 2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile, as well as its potential side effects.

Synthesis Methods

2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile can be synthesized using a variety of methods, including the Horner-Wadsworth-Emmons reaction and the Suzuki-Miyaura cross-coupling reaction. The Horner-Wadsworth-Emmons reaction involves the condensation of a phosphonate ester with an aldehyde or ketone, followed by elimination of the leaving group to form the desired olefin. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Scientific Research Applications

2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been studied for its potential as an anti-cancer agent, as well as its ability to modulate the immune system and inhibit inflammation. In one study, 2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile was shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to stimulate the production of anti-inflammatory cytokines, such as IL-10.

properties

IUPAC Name

(E)-2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2/c1-11-7-14(12(2)22(11)3)8-15(10-21)13-5-4-6-16(9-13)17(18,19)20/h4-9H,1-3H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAVZTBPZBSNOU-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C=C(C#N)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C)C)/C=C(/C#N)\C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enenitrile

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